2,4'-Dimethyl-3'-fluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

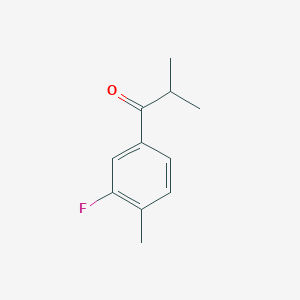

2,4'-Dimethyl-3'-fluoropropiophenone is a chemical compound characterized by its molecular structure, which includes a fluorine atom and two methyl groups attached to a propiophenone backbone. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4'-Dimethyl-3'-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4'-Dimethyl-3'-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻) are employed under specific conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, hydroxylated derivatives

Applications De Recherche Scientifique

2,4'-Dimethyl-3'-fluoropropiophenone is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2,4'-Dimethyl-3'-fluoropropiophenone exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparaison Avec Des Composés Similaires

2,2-Dimethyl-4'-fluoropropiophenone

2'-Fluoropropiophenone

1-(4-Fluorophenyl)-2,2-dimethyl-1-propanone

Activité Biologique

2,4'-Dimethyl-3'-fluoropropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a substituted propiophenone. Its molecular structure includes a fluorine atom and two methyl groups at specific positions on the aromatic ring, which may influence its biological activity by altering its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of various propiophenone derivatives, including this compound. It has been noted that structural modifications can significantly impact the antimicrobial efficacy of these compounds. For instance, derivatives with electron-withdrawing groups often exhibit enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Low |

| Other derivatives (e.g., 3-fluoro) | High | Moderate |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effects on cytokine release in peripheral blood mononuclear cells (PBMC). Studies indicate that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings:

- At concentrations around 50 µg/mL, significant reductions in TNF-α levels were observed.

- The compound also influenced IL-10 production, suggesting a dual role in both pro-inflammatory inhibition and anti-inflammatory promotion.

Cytotoxicity and Safety Profile

Toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. Viability assays in cultured PBMC showed that cell viability remained above 90%, comparable to control groups treated with standard anti-inflammatory drugs.

The mechanisms underlying the biological activities of this compound are primarily related to its interaction with specific biological targets:

- Cytokine Modulation: The compound appears to inhibit signaling pathways associated with inflammation.

- Antimicrobial Action: Its efficacy may stem from disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Case Studies

-

Study on Inflammatory Response:

A recent study evaluated the effects of this compound on LPS-stimulated PBMC cultures. Results showed a significant decrease in TNF-α production by up to 60% at optimal doses. -

Antimicrobial Efficacy:

In a comparative study of various propiophenone derivatives, this compound demonstrated moderate antimicrobial activity against certain bacterial strains but was outperformed by other derivatives with stronger electron-withdrawing substituents.

Propriétés

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-7(2)11(13)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFVNILBNTUIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.